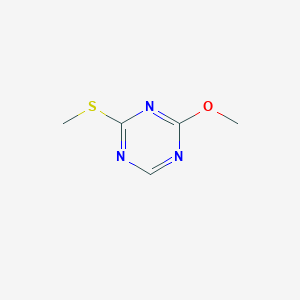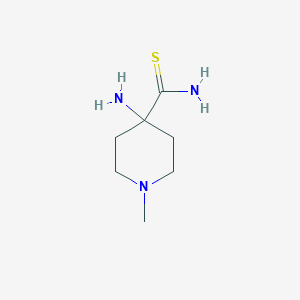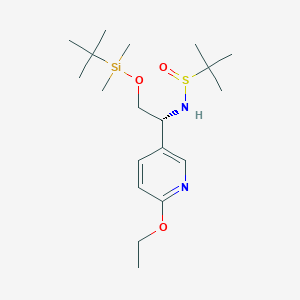
N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, an ethoxypyridine moiety, and a sulfinamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Ethoxypyridine Moiety: The ethoxypyridine group is introduced through a nucleophilic substitution reaction, often using 6-bromo-3-ethoxypyridine and a suitable nucleophile.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, forming sulfonamides.
Reduction: Reduction of the sulfinamide group can yield amines.
Substitution: The ethoxypyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide serves as a versatile intermediate for the construction of complex molecules. Its protecting groups and functional moieties allow for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. Its sulfinamide group, in particular, can interact with biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs, particularly those targeting enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of diverse analogs with potential pharmacological activity.
Industry
In the material science industry, the compound’s unique structure can be exploited for the development of novel materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism by which N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In biological systems, the sulfinamide group can interact with enzyme active sites, potentially inhibiting their activity. The ethoxypyridine moiety may also interact with specific receptors or proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Lacks the ethoxy group, which may affect its reactivity and interactions.
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-methoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of its protecting groups and functional moieties. The presence of the ethoxypyridine group, in particular, provides distinct reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
2007907-08-4 |
|---|---|
Fórmula molecular |
C19H36N2O3SSi |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
N-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m0/s1 |
Clave InChI |
LVOQPODXLJKNOC-YPHZTSLFSA-N |
SMILES isomérico |
CCOC1=NC=C(C=C1)[C@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
SMILES canónico |
CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


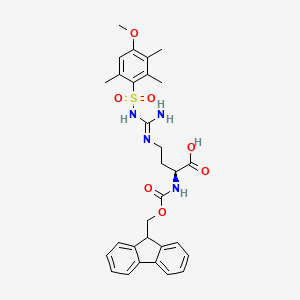
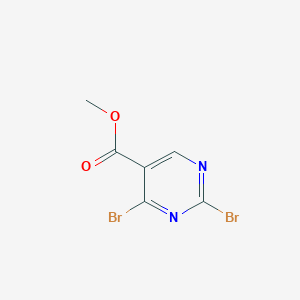
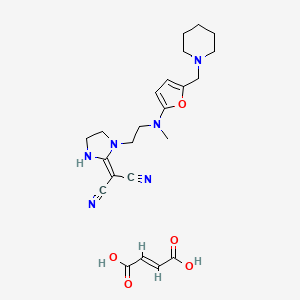

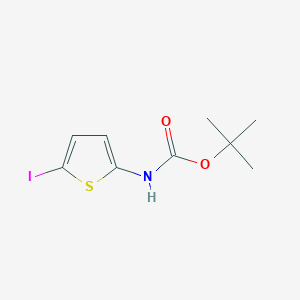
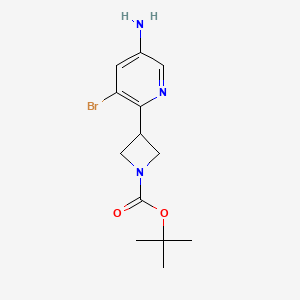
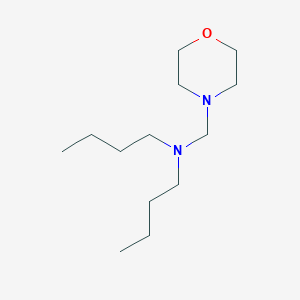
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
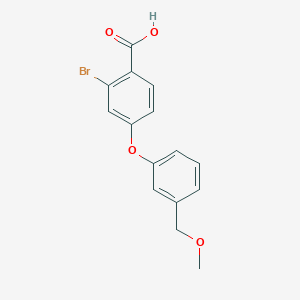
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
